

# The Structure and Antifungal Properties of 25-Amincholesterol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 25-Amincholesterol

Cat. No.: B1195740

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and putative mechanism of action of **25-amincholesterol**. The content is tailored for professionals in the fields of mycology, drug discovery, and medicinal chemistry, offering detailed insights into its potential as an antifungal agent.


## Chemical Structure of 25-Amincholesterol

**25-Amincholesterol** is a derivative of cholesterol where the hydroxyl group at position 25 is replaced by an amino group. This modification significantly alters the molecule's polarity and chemical reactivity, which is believed to be the basis for its biological activity.

Chemical Formula:  $C_{27}H_{47}NO$

Molecular Weight: 401.67 g/mol

Below is the two-dimensional chemical structure of **25-amincholesterol**:

 Chemical structure of 25-amincholesterol

Caption: 2D chemical structure of **25-amincholesterol**.

## Antifungal Activity

**25-Aminocholesterol** has demonstrated notable in vitro activity against the pathogenic yeast *Candida albicans*. This section summarizes the available quantitative data on its antifungal potency.

## Data Presentation

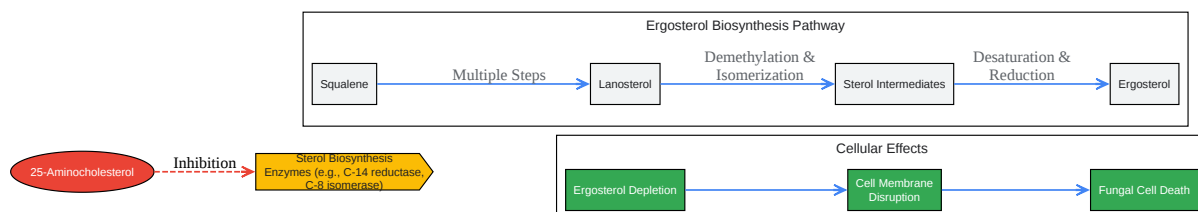
Compound	Organism	Potency Metric	Value	Reference
25-Aminocholesterol	<i>Candida albicans</i>	MIC	4 $\mu$ M	[1]

MIC: Minimum Inhibitory Concentration

## Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

While the precise molecular target of **25-aminocholesterol** has not been definitively elucidated, its structural similarity to other antifungal aminosterols, such as 7-aminocholesterol, suggests a likely mechanism of action involving the disruption of the ergosterol biosynthesis pathway in fungi.[2] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell death.[2]

The proposed signaling pathway illustrates the key steps in ergosterol biosynthesis and the putative point of inhibition by **25-aminocholesterol**.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **25-amincholesterol** via inhibition of the ergosterol biosynthesis pathway.

## Experimental Protocols

This section provides a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of **25-amincholesterol** against *Candida albicans*, a key experiment for assessing its antifungal activity.

### Minimum Inhibitory Concentration (MIC) Assay Protocol

Objective: To determine the lowest concentration of **25-amincholesterol** that inhibits the visible growth of *Candida albicans*.

Materials:

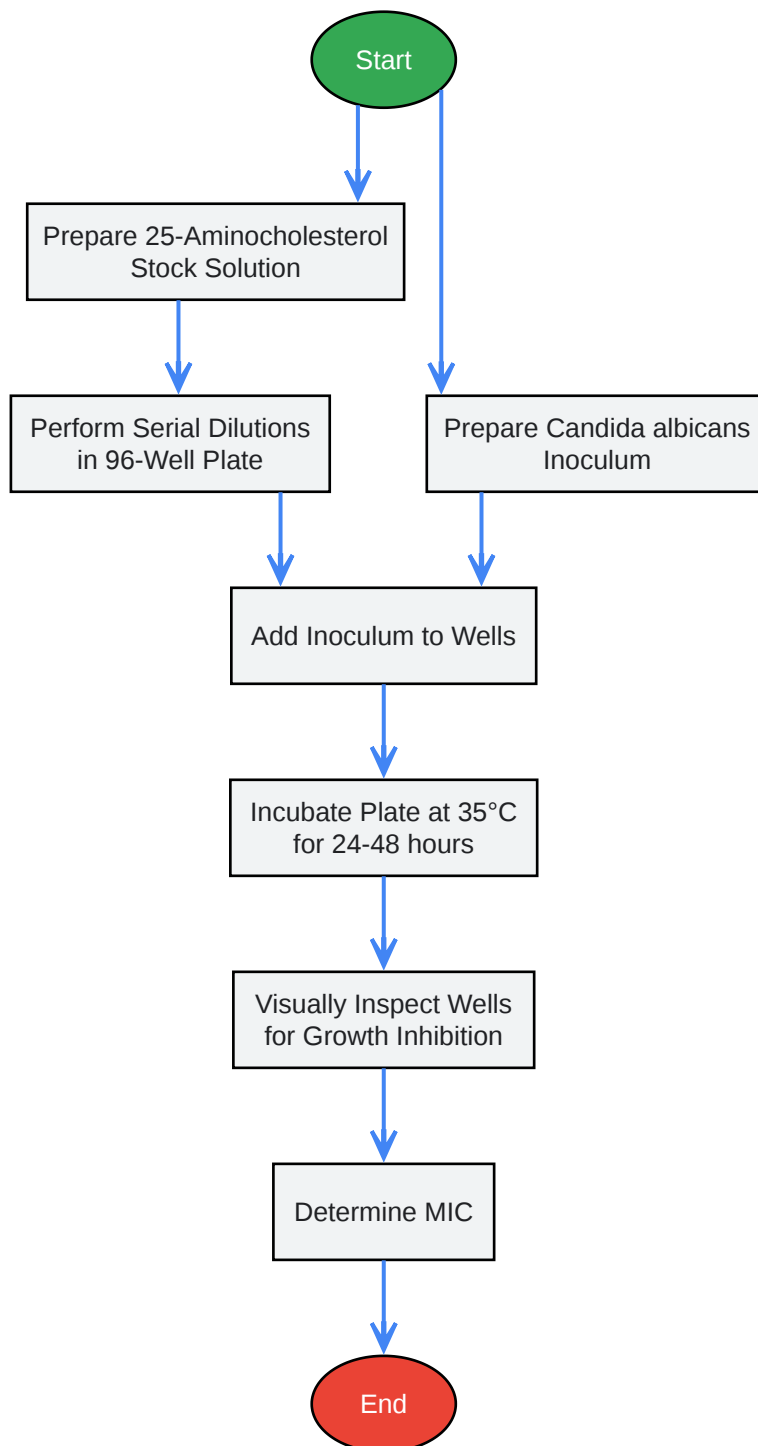
- **25-amincholesterol**
- *Candida albicans* strain (e.g., ATCC 90028)
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- Dimethyl sulfoxide (DMSO)
- Sterile 96-well microtiter plates
- Spectrophotometer (for inoculum preparation)
- Incubator (35°C)
- Sterile saline or phosphate-buffered saline (PBS)

Procedure:

- Preparation of Stock Solution:
  - Dissolve **25-amincholesterol** in DMSO to a final concentration of 10 mM.

- Further dilute the stock solution in RPMI-1640 medium to prepare a working solution at twice the highest desired final concentration.
- Inoculum Preparation:
  - Culture *Candida albicans* on a suitable agar plate for 24 hours at 35°C.
  - Suspend several colonies in sterile saline.
  - Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately  $1-5 \times 10^6$  CFU/mL) using a spectrophotometer at 530 nm.
  - Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of  $1-5 \times 10^3$  CFU/mL.
- Microdilution Assay:
  - Add 100 µL of RPMI-1640 medium to wells 2-12 of a 96-well plate.
  - Add 200 µL of the working solution of **25-amincholesterol** to well 1.
  - Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
  - Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
  - Add 100 µL of the prepared fungal inoculum to wells 1-11. Add 100 µL of sterile medium to well 12.
- Incubation:
  - Incubate the plate at 35°C for 24-48 hours.
- Determination of MIC:
  - The MIC is determined as the lowest concentration of **25-amincholesterol** at which there is no visible growth.

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis of 25-aminosterols, new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Structure and Antifungal Properties of 25-Aminosterol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195740#what-is-the-structure-of-25-aminosterol]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)